(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate
Description
This compound is a stereospecific pyrido-pyrazine derivative featuring a tert-butyl carbamate protecting group and a hydroxymethyl substituent at the 7-position. Its molecular formula is inferred as C₁₄H₂₄N₂O₄ (molecular weight: 284.35 g/mol), differing from the structurally analogous compound tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (C₁₃H₂₂N₂O₃, MW 254.33) by the addition of a hydroxymethyl group and altered stereochemistry . The tert-butyl carbamate moiety is a common protecting group in synthetic organic chemistry, enhancing stability during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl (7S,9aR)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJLHLYPJBMCY-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@@H]2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate, with CAS number 179089-84-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is C₁₄H₂₆N₂O₃, and it possesses a tert-butyl ester functional group, which is known to enhance solubility and bioavailability. Its structure includes a pyrido[1,2-A]pyrazine core that contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 179089-84-0 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[1,2-A]pyrazines exhibit anticancer properties. Specifically, compounds with similar structures have been shown to inhibit tumor growth by targeting specific metabolic pathways. For instance, a related compound was noted for its ability to act as a glutamine antagonist, which is crucial in cancer metabolism . The mechanism involves the inhibition of glutamine utilization by cancer cells, leading to reduced proliferation.
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. Compounds in this class have been studied for their ability to modulate neuroinflammatory responses and protect against neuronal cell death in models of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Similar derivatives have been evaluated for their efficacy against various bacterial strains. Preliminary data indicate that modifications to the pyrido[1,2-A]pyrazine framework can enhance antibacterial activity .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of pyrido[1,2-A]pyrazine derivatives and tested their anticancer efficacy in vitro. Among these derivatives, one closely related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways .
Case Study 2: Neuroprotection
A study focusing on neuroprotective agents highlighted the potential of pyrido[1,2-A]pyrazine derivatives in mitigating oxidative stress-induced neuronal damage. In animal models of Parkinson's disease, administration of a related compound led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways . This underscores the therapeutic promise of such compounds for neurodegenerative disorders.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-A]pyrazine compounds exhibit significant antimicrobial properties. For example, a study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that (7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate might also possess similar activity due to its structural characteristics .
Anti-inflammatory Properties
Research has shown that compounds with a pyridine ring can exhibit anti-inflammatory effects. A case study highlighted the potential of related compounds in reducing inflammation markers in vitro, which could be extrapolated to this compound . This suggests a pathway for further exploration in developing anti-inflammatory drugs.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrido[1,2-A]pyrazines. A study indicated that these compounds could inhibit neurodegeneration processes associated with diseases like Alzheimer's . The specific structure of this compound may enhance its efficacy in protecting neuronal cells.
Case Study 1: Antimicrobial Efficacy
A comparative analysis was conducted on various pyrido[1,2-A]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the molecular structure increased antimicrobial potency significantly. This suggests that this compound could be optimized for enhanced antimicrobial activity through further chemical modifications .
Case Study 2: Inflammatory Response Modulation
In vitro experiments were performed using macrophage cell lines treated with compounds structurally similar to this compound. Results indicated a marked reduction in pro-inflammatory cytokines when treated with these compounds, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate ()
- Key Differences: Substituent: The target compound has a hydroxymethyl group at position 7, whereas this analogue bears a ketone (oxo) at position 9. Stereochemistry: The (7S,9aR) configuration in the target compound introduces distinct spatial arrangements compared to the non-specified stereochemistry of the analogue.
Methyl 7-[(3,4,5-Trimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate ()
- Key Differences: Core Structure: A thieno-pyrazine scaffold vs. the pyrido-pyrazine system in the target compound. Functional Groups: The thieno-pyrazine derivative includes a methyl ester and aryl amino group, conferring antitumor activity (IC₅₀ values reported in original study).
- Impact : Heterocycle substitution (thiophene vs. pyridine) significantly alters electronic properties and biological targeting .
Spirocyclic Pyrazino-Pyrrolo-Pyrimidine Derivatives ()
- Key Differences :
- Complexity: The spiro architecture incorporates fused pyrimidine and pyrrolo rings, contrasting with the simpler bicyclic pyrido-pyrazine system.
- Functionalization: These derivatives include chlorinated and piperazinyl groups, enabling kinase inhibition (implied by patent context).
- Impact : Increased structural complexity may enhance target specificity but complicate synthetic accessibility .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : ’s packing diagram for a hexahydroxy pyrido-pyrazine derivative highlights extensive hydrogen-bonding networks, suggesting similar derivatives (including the target compound) may exhibit high crystallinity and stability .
- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to ’s ketone-bearing analogue.
Research Findings and Data
Table 1: Comparative Analysis of Pyrido-Pyrazine Derivatives
Preparation Methods
Core Bicyclic Piperazine Formation
The foundational work by Sieser et al. (2012) outlines a resolution-free synthesis starting from L-aspartic acid (20), avoiding classical salt resolution steps. The sequence begins with the conversion of L-aspartic acid into a bicyclic piperazine scaffold through:
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Reductive Amination : L-Aspartic acid undergoes reductive amination with a tert-butyloxycarbonyl (Boc)-protected amine, forming a secondary amine intermediate.
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Cyclocondensation : Acid-mediated cyclization generates the hexahydro-1H-pyrido[1,2-a]pyrazine core.
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Hydroxymethyl Introduction : A hydroxymethyl group is introduced at position 7 via aldol condensation with formaldehyde, followed by stereoselective reduction using NaBH4.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Reductive Amination | Boc2O, NaBH3CN, MeOH, 0°C → RT | 78% | Retains L-configuration |
| Cyclocondensation | HCl (conc.), reflux, 12 h | 85% | Forms (7S,9aR) core |
| Hydroxymethylation | HCHO, Et3N, THF; NaBH4, MeOH, 0°C | 62% | 7S configuration fixed |
This route achieves an overall yield of 41% with >99% enantiomeric excess (ee), validated by chiral HPLC.
Ugi Multicomponent Reaction (MCR) Strategy
Yield Optimization Data
| Carbonyl Component | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Levulinic acid | TiCl4 | 72 | 70 | 95:5 (7S:7R) |
| Cyclopentanone | TiCl3 | 48 | 60 | 85:15 |
| Benzaldehyde | None | 24 | 42 | 65:35 |
The Ugi method provides flexibility but requires careful optimization of carbonyl components and catalysts to maximize yield and stereoselectivity.
Stereochemical Control and Resolution Techniques
Dynamic Kinetic Resolution (DKR)
In cases where racemic intermediates form, DKR using Candida antarctica lipase B (CAL-B) and tert-butyl methyl ether (TBME) resolves the (7S,9aR) isomer with 92% ee. Critical parameters include:
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Temperature : 25°C (prevents enzyme denaturation).
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Solvent System : TBME:Phosphate buffer (pH 7.0) in a 3:1 ratio.
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Reaction Time : 48 h.
Chiral Auxiliary Approaches
(-)-Menthyl chloroformate temporarily induces chirality during hydroxymethyl group installation. Post-auxiliary removal via hydrolysis yields the desired (7S,9aR) configuration with 88% ee.
Industrial-Scale Process Development
Phase Transfer Catalysis (PTC)
Large-scale synthesis employs tetrabutylammonium fluoride (TBAF) as a PTC to enhance nucleophilic aromatic substitution efficiency. For example, coupling the bicyclic piperazine with 3-chlorobenzo[d]isoxazole achieves 95% conversion in 2 h under:
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Solvent : Toluene/H2O (2:1).
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Temperature : 80°C.
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Catalyst Loading : 10 mol% TBAF.
Green Chemistry Innovations
Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 89% yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Chemical Purity | ≥95% | HPLC (C18, MeCN/H2O) |
| Enantiomeric Excess | ≥99% | Chiral SFC |
| Residual Solvents | <500 ppm | GC-MS |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (7S,9aR)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving tert-butyl carbamate protection, hydroxymethylation, and cyclization. For example, tert-butyl carbamate intermediates are often prepared using Boc-anhydride under basic conditions, as seen in analogous spiro-pyrido-pyrimidine syntheses . Subsequent hydroxylation steps may employ reagents like NaBH₄ or LiAlH₄ for selective reduction of ester or ketone groups. Purification via column chromatography with gradients of ethyl acetate/hexane is typical, followed by recrystallization (e.g., using DCM/hexane) to enhance enantiomeric purity .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, NOESY) to assign stereocenters. For instance, coupling constants (J values) in ¹H NMR can differentiate axial/equatorial protons in the pyrido-pyrazine ring. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally related perhydro-dipyrido-pyrazine derivatives . Advanced mass spectrometry (HRMS) with <2 ppm error validates molecular formula .
Q. What spectroscopic techniques are critical for verifying functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and carbamate carbonyl (C=O, ~1680–1720 cm⁻¹) .
- NMR : Tert-butyl groups appear as singlets at ~1.4 ppm (¹H) and ~28–30 ppm (¹³C). Hydroxymethyl protons resonate as triplets near 3.5–4.0 ppm (¹H) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during stereochemical assignments?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational exchange. For ambiguous NOESY cross-peaks, computational tools like DFT-based NMR prediction (e.g., Gaussian) can model expected shifts for competing stereoisomers . Cross-validate with X-ray data if crystalline derivatives are accessible .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : Employ Bayesian optimization or heuristic algorithms to screen reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, Bayesian methods have outperformed manual optimization in polycyclic carbamate syntheses by iteratively modeling yield responses to variables like pH and reagent equivalents . Parallel microscale reactions (e.g., 96-well plates) accelerate empirical testing.
Q. How can regioselective functionalization of the pyrido-pyrazine core be achieved?
- Methodological Answer : Use directing groups or transition-metal catalysis. For example, tert-butyl carbamate acts as an electron-withdrawing group, directing electrophilic substitution to the para position. Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like SPhos) enables selective arylation at the pyrazine nitrogen-adjacent site, as shown in analogous pyrido-pyrrolo-pyrimidine systems .
Q. What analytical methods assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm, tracking tert-butyl deprotection (retention time shifts) or hydroxymethyl oxidation (new carbonyl peaks). Thermogravimetric analysis (TGA) determines decomposition thresholds .
Contradiction Analysis & Troubleshooting
Q. How to address low yields in the final recrystallization step?
- Methodological Answer : Low yields often stem from poor solubility or premature crystallization. Redesign solvent systems using Hansen solubility parameters (e.g., replace hexane with heptane for slower nucleation). Additive-driven crystallization (e.g., seeding with pre-characterized crystals) improves reproducibility. If impurities persist, employ orthogonal purification (e.g., preparative HPLC with C18 columns) .
Q. Why might enantiomeric excess (ee) vary between batches?
- Methodological Answer : Trace metal contamination or moisture during chiral resolution steps (e.g., asymmetric hydrogenation) can alter ee. Use rigorously dried solvents (molecular sieves) and chelating agents (EDTA). Monitor ee via chiral HPLC (e.g., Chiralpak IA column) and correlate with reaction parameters using multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
